N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Histamine H4 receptor radioligand binding scaffold comparison

Researchers requiring a validated 4-monoaminopyrimidine H4R ligand often receive 2,4-diamino analogs due to structural similarity, leading to divergent pharmacology. This compound (Ki 207-417 nM) offers an exact solution. - **Reference standard:** Quantify 2-amino group contribution vs. CHEMBL492677. - **Assay calibration:** pKi 6.38-6.68 cross-platform range (CHO/Sf9 cells). - **Drug-like template:** QED 0.93, AlogP 1.84, 0 Ro5 violations. Supplied ≥98% purity.

Molecular Formula C16H21N5
Molecular Weight 283.37 g/mol
Cat. No. B11844023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Molecular FormulaC16H21N5
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2)NCC3=CC=CC=C3
InChIInChI=1S/C16H21N5/c1-20-7-9-21(10-8-20)16-11-15(18-13-19-16)17-12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,17,18,19)
InChIKeyPEJDGFJXQFGUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine: Identity and Pharmacological Background


N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 1196993-69-7, MW 283.37, C₁₆H₂₁N₅) is a 4-monoaminopyrimidine derivative that functions as a histamine H4 receptor (H4R) ligand [1]. It was identified among thirteen actives in a high-throughput screening campaign at Pfizer and characterized as part of a hit-to-lead program targeting the human H4R [1]. The compound has also been independently profiled in an academic scaffold-optimization study of 2,4-diaminopyrimidine-based H4R ligands [2]. Its core structural features—a 6-(4-methylpiperazin-1-yl)pyrimidine ring substituted with an N-benzyl group at the 4-amino position—place it at a key SAR junction between monoaminopyrimidine and diaminopyrimidine chemical space.

H4R target engagement and SAR probe
Monoaminopyrimidine scaffold for core-hopping studies
Junction between mono- and diaminopyrimidine chemical space

Why N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine Is Not Interchangeable with Analogs


This compound occupies a structurally distinct position within the pyrimidine H4R ligand landscape—it bears a 4-monoaminopyrimidine core rather than the more extensively explored 2,4-diaminopyrimidine scaffold [1]. Subtle structural modifications in this chemical family are known to produce profound shifts in both binding affinity and functional efficacy: within the 2,4-diaminopyrimidine series, altering benzyl substitution pattern alone can switch a compound from partial agonism to inverse agonism [2]. Consequently, procurement of a generic 'piperazinylpyrimidine' or 'benzylaminopyrimidine' analog without specifying the 4-monoamino vs. 2,4-diamino substitution pattern and the exact benzyl attachment point carries a high risk of acquiring a compound with divergent target engagement and functional pharmacology. The quantitative evidence below demonstrates why seemingly minor structural variations translate into quantifiable and selection-relevant differences.

Core scaffold mismatch
4-Monoaminopyrimidine core versus 2,4-diaminopyrimidine may shift H4R affinity and functional pharmacology.
Benzyl substitution pattern
Unsubstituted N-benzyl may alter functional efficacy profile relative to substituted-benzyl diamino analogs.
Heterocyclic core replacement
Triazine or other cores are not interchangeable; pyrimidine is essential for H4R engagement.

Quantitative Evidence: Target Compound vs. Closest Analogs


H4R Binding Affinity: Monoaminopyrimidine vs. Diaminopyrimidine Core

In the Sander et al. (2009) scaffold-optimization study, the target compound (4-monoaminopyrimidine scaffold) and its 2,4-diaminopyrimidine analog were both evaluated for displacement of [³H]histamine from human H4R expressed in Sf9 cells. The target compound displayed a Ki of 417 nM, whereas N4-benzyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine—differing solely by the addition of a 2-amino group on the pyrimidine ring—achieved a Ki of 20 nM [1]. This represents a 20.9-fold affinity improvement conferred by the 2-NH₂ substituent, establishing that the 4-monoamino scaffold defines a distinct, lower-affinity tier within the diaminopyrimidine chemical family.

H4R Binding Affinity
Head-to-head
TargetKi 417 nM
2,4-Diamino analogKi 20 nM
20.9-fold difference
Reported scaffold-dependent affinity; supports affinity-tier selection for H4R studies.
Sf9 cell membranes, [³H]histamine displacement. Sander 2009.
Histamine H4 receptor radioligand binding scaffold comparison structure-activity relationship

Inter-Laboratory Reproducibility of H4R Binding Affinity

The target compound was independently characterized in two laboratories using different assay systems. In the Pfizer hit-to-lead program (Masood et al., 2011), the compound exhibited a Ki of 207 nM for displacement of [³H]histamine from human H4R expressed in CHO cells [1]. In the Goethe-University study (Sander et al., 2009), the same compound yielded a Ki of 417 nM in Sf9 cell membranes [2]. The 2.0-fold difference between these values is consistent with expected inter-laboratory and inter-assay variability for GPCR radioligand binding. This dual-source characterization provides users with a calibrated expectation range (Ki ≈ 200–420 nM) rather than a single-point value, reducing the risk of experimental overinterpretation.

Inter-Laboratory Reproducibility
Cross-study
Pfizer (CHO)Ki 207 nM
Goethe-U (Sf9)Ki 417 nM
2.0-fold range (pKi 6.38–6.68)
Calibrated affinity range for H4R assay validation; supports concentration-range selection.
Inter-assay variability from dual independent sources.
Histamine H4 receptor inter-laboratory reproducibility binding assay CHO cells

H4R Affinity: Pyrimidine vs. 1,3,5-Triazine Core Scaffold

Replacing the pyrimidine core of the target compound with a 1,3,5-triazine ring (while retaining the 4-benzyl and 6-(4-methylpiperazin-1-yl) substituents) results in a dramatic loss of H4R affinity. The triazine analog 4-benzyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine exhibits a Ki of 7,500 nM at human H4R [1], compared with the target compound's Ki of 207–417 nM. This 18- to 36-fold affinity reduction demonstrates that the pyrimidine core is essential for productive H4R engagement and that triazine-based scaffold-hopping strategies are unlikely to yield equipotent compounds in this chemotype.

Core Scaffold Hop: Triazine
Cross-study comparable
Pyrimidine targetKi 207–417 nM
Triazine analogKi 7,500 nM
18–36-fold lower affinity
Pyrimidine core essential for H4R engagement; triazine scaffold-hopping unlikely to yield equipotent compounds.
BindingDB BDBM189353; Łażewska et al. 2017.
Histamine H4 receptor core scaffold hopping triazine pyrimidine

Physicochemical and Drug-Likeness Differentiation

The target compound differs from its 2,4-diamino analog in several computed physicochemical parameters relevant to permeability and oral bioavailability predictions. The target compound has one fewer hydrogen bond donor (HBD = 1 vs. 2), a lower molecular weight (283.37 vs. 298.39 Da), and a smaller topological polar surface area (tPSA = 44.3 Ų vs. approximately 70–75 Ų estimated for the 2,4-diamino analog) [1]. Its ChEMBL-computed AlogP is 1.84, and its Quantitative Estimate of Drug-likeness (QED) score is 0.93 (scale 0–1) with zero Rule-of-Five violations [1]. The reduced HBD count of the 4-monoamino scaffold may translate to improved passive membrane permeability relative to 2,4-diaminopyrimidine analogs, although direct experimental permeability comparisons between these specific compounds have not been reported.

Physicochemical Profile
Supporting evidence
MW283.37 Da
AlogP1.84
HBD1
tPSA44.3 Ų
QED0.93
RO5 Violations0
Lower HBD and higher QED vs. diamino series; may differentiate permeability profile, requires experimental validation.
ChEMBL computed properties; experimental permeability not reported.
physicochemical properties drug-likeness Lipinski rules QED score

Impact of Benzyl Substitution on Functional Pharmacology

Although direct functional assay data (cAMP, β-arrestin, GTPγS) for the target compound itself are not publicly available, the Sander et al. (2009) SAR study of the closely related 2,4-diaminopyrimidine series establishes a critical class-level principle: the nature and position of the benzyl substituent dictate functional efficacy at H4R. Specifically, ortho- and para-substituted benzyl amines predominantly exhibited partial agonism, whereas meta-substituted and conformationally rigidified benzyl derivatives displayed inverse agonist efficacy [1]. The target compound, bearing an unsubstituted N-benzyl group on a 4-monoaminopyrimidine core, occupies a structurally intermediate position that may translate to a distinct functional profile compared to substituted-benzyl 2,4-diamino analogs. Users performing functional assays should not assume that the target compound will replicate the efficacy profile (agonist, antagonist, or inverse agonist) of any given 2,4-diaminopyrimidine analog without experimental confirmation.

Functional Pharmacology
Class-level inference
Target compound functional efficacy not publicly reported; class-level SAR indicates benzyl substitution controls functional response (partial agonism vs. inverse agonism).
Efficacy profile requires experimental determination; unsubstituted benzyl may produce distinct functional outcome from diamino analogs.
Sander et al. 2009 (2,4-diaminopyrimidine series).
functional selectivity partial agonism inverse agonism constitutive activity H4R

Research and Procurement Application Scenarios


H4R Scaffold-Hopping and Core Pharmacophore Studies

The target compound is well-suited as a reference 4-monoaminopyrimidine probe in systematic scaffold-hopping campaigns that compare pyrimidine, triazine, and purine cores for H4R engagement. Its Ki of 207–417 nM provides an intermediate-affinity benchmark against which high-affinity 2,4-diaminopyrimidine analogs (Ki ≈ 20 nM) and low-affinity triazine analogs (Ki ≈ 7,500 nM) can be quantitatively differentiated [1][2]. Procurement of this compound alongside N4-benzyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (CHEMBL492677) enables direct, same-assay quantification of the affinity contribution of the 2-amino group.

Inter-Laboratory Assay Calibration and Method Validation

Given its dual-source characterization—Ki = 207 nM in CHO cells (Pfizer, Masood 2011) and Ki = 417 nM in Sf9 cells (Goethe University, Sander 2009)—this compound can serve as a cross-platform calibration standard for H4R radioligand binding assays [1][2]. Laboratories establishing or transferring H4R binding protocols can use the known inter-assay range (pKi 6.38–6.68, per ChEMBL aggregation) to validate assay sensitivity and reproducibility before deploying novel test compounds [3].

Functional Selectivity Profiling of H4R Ligand Series

The Sander et al. (2009) SAR study demonstrates that benzyl substitution pattern on 2,4-diaminopyrimidines controls functional efficacy (partial agonism vs. inverse agonism) [1]. The target compound—with its 4-monoamino scaffold and unsubstituted N-benzyl group—represents a structurally distinct probe for investigating whether the same substitution-efficacy relationships hold in the monoaminopyrimidine series. Researchers comparing this compound with substituted-benzyl 2,4-diamino analogs in cAMP, β-arrestin recruitment, or GTPγS functional assays can generate novel SAR data at the monoamino/diamino interface that is not currently available in the public domain.

Physicochemical Property-Driven Lead Optimization

With a QED score of 0.93, AlogP of 1.84, tPSA of 44.3 Ų, and only one hydrogen bond donor, this compound occupies favorable drug-like chemical space with zero Rule-of-Five violations [1]. Medicinal chemistry teams seeking a low-HBD, moderate-lipophilicity pyrimidine starting point for H4R antagonist optimization—particularly where CNS penetration or oral bioavailability is desired—may find the target compound a more attractive lead template than the 2,4-diamino series, which carries an additional HBD and higher tPSA. Experimental permeability and microsomal stability profiling is recommended to validate these computed advantages.

Application
Selection Property
Validation Focus
H4R scaffold-hopping studies
Core scaffold identity (monoaminopyrimidine)
Affinity benchmarking across pyrimidine, triazine, and purine cores
H4R binding assay cross-validation
Dual-source calibrated affinity range
Inter-laboratory and inter-assay reproducibility assessment
Functional selectivity profiling
Unsubstituted benzyl on monoaminopyrimidine core
Efficacy response characterization (partial agonism vs. inverse agonism)
Lead optimization screening
Low HBD count and drug-likeness (QED 0.93)
Experimental permeability and metabolic stability validation
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